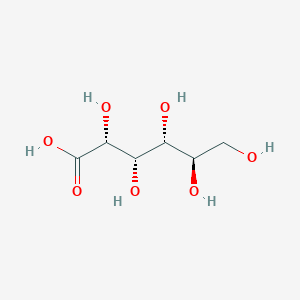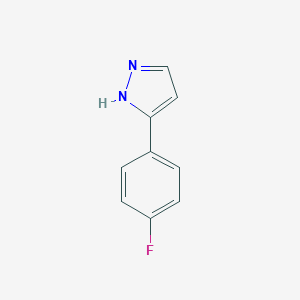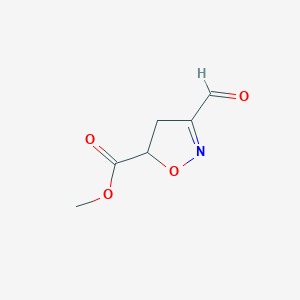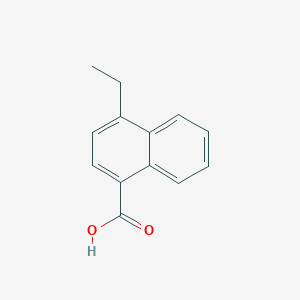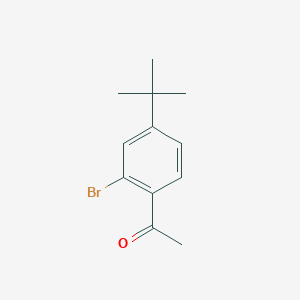
1-(4-Tert-butyl-2-bromophenyl)ethanone
Übersicht
Beschreibung
1-(4-Tert-butyl-2-bromophenyl)ethanone, also known as 4-tert-Butyl-2-bromophenyl ketone, is a chemical compound that has been widely used in scientific research. It is a white to off-white crystalline powder with a molecular formula of C12H15BrO and a molecular weight of 261.15 g/mol. This compound has been extensively studied due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butyl-2-bromophenyl)ethanone is not well understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Tert-butyl-2-bromophenyl)ethanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its high cost.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-Tert-butyl-2-bromophenyl)ethanone. One area of research could focus on its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of research could focus on its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other potential applications for this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butyl-2-bromophenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. One of its primary uses is in the synthesis of other compounds. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
CAS-Nummer |
147438-85-5 |
|---|---|
Molekularformel |
C12H15BrO |
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-(2-bromo-4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
XYVLYQOBKLEWKO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br |
Synonyme |
1-(2-BROMO-4-TERT-BUTYLPHENYL)ETHANONE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



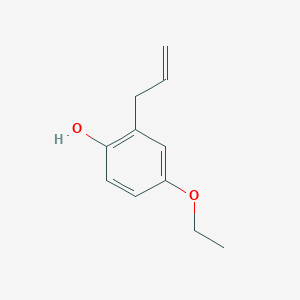
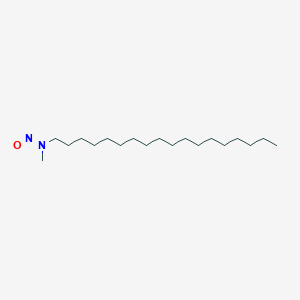
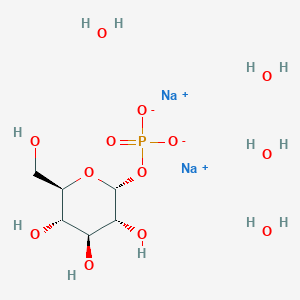



![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
